molecular formula C13H15Br2NO2S B3339992 1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1427705-63-2

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B3339992
CAS No.: 1427705-63-2
M. Wt: 409.14 g/mol
InChI Key: MUFYLDXTAFDZRE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound belonging to the thieno[3,4-c]pyrrole family This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrrole core substituted with dibromo and heptyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a heptyl-substituted thieno[3,4-c]pyrrole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (MeCN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or tributyltin hydride (Bu3SnH) in ether solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted thieno[3,4-c]pyrroles, while coupling reactions can produce extended conjugated systems useful in organic electronics.

Scientific Research Applications

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Employed in the design of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transport through π-π stacking interactions and conjugation. In medicinal chemistry, its mechanism may involve binding to enzyme active sites or receptor proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
  • 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
  • 1,3-Dibromo-5-pentyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Uniqueness

1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific heptyl substitution, which influences its solubility, electronic properties, and reactivity. Compared to its analogs with different alkyl chain lengths, it may exhibit distinct behavior in terms of molecular packing, charge transport, and interaction with other molecules.

Properties

IUPAC Name

1,3-dibromo-5-heptylthieno[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO2S/c1-2-3-4-5-6-7-16-12(17)8-9(13(16)18)11(15)19-10(8)14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYLDXTAFDZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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